2,4,6-Tris(3,4-difluorophenyl)boroxin
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Overview
Description
2,4,6-Tris(3,4-difluorophenyl)boroxin is a boron-containing compound with the molecular formula C18H9B3F6O3 and a molecular weight of 419.69 g/mol . This compound is characterized by its three boron atoms each bonded to a 3,4-difluorophenyl group, forming a cyclic boroxin structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3,4-difluorophenyl)boroxin typically involves the reaction of 3,4-difluorophenylboronic acid with a dehydrating agent. The reaction is carried out under anhydrous conditions to facilitate the formation of the boroxin ring. Common dehydrating agents used include phosphorus trichloride or thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(3,4-difluorophenyl)boroxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boroxin ring to boronic esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boronic esters.
Substitution: Substituted phenylboroxins with various functional groups.
Scientific Research Applications
2,4,6-Tris(3,4-difluorophenyl)boroxin has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Tris(3,4-difluorophenyl)boroxin involves its ability to form stable complexes with various substrates. The boron atoms in the boroxin ring can coordinate with electron-rich species, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in catalytic processes and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(4-fluorophenyl)boroxin
- 2,4,6-Tris(3,4,5-trifluorophenyl)boroxin
- 2,4,6-Tris(4-chlorophenyl)boroxin
Uniqueness
2,4,6-Tris(3,4-difluorophenyl)boroxin is unique due to the presence of two fluorine atoms on each phenyl ring, which enhances its reactivity and stability compared to other boroxin compounds. The difluorophenyl groups provide a balance between electron-withdrawing and steric effects, making it a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
2,4,6-tris(3,4-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9B3F6O3/c22-13-4-1-10(7-16(13)25)19-28-20(11-2-5-14(23)17(26)8-11)30-21(29-19)12-3-6-15(24)18(27)9-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRMDENYWDSJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=C(C=C2)F)F)C3=CC(=C(C=C3)F)F)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9B3F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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